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Compound of Interest |

(32)-1-phenyl-3-propan-2-
Compound Name:
yloxyiminoindol-2-one

CAS No.: 1167423-38-2

Cat. No.: B2931628

. J

Executive Summary

The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a critical modification of the
classic indolin-2-one pharmacophore found in approved kinase inhibitors like Sunitinib and
Nintedanib. While the parent indolin-2-one core typically relies on the N1-hydrogen as a
hydrogen bond donor to bind the hinge region of kinase ATP pockets, the N1-phenyl
substitution fundamentally alters this binding paradigm.

This guide explores how the 1-phenyl modification shifts the molecule's profile from a canonical
Type | ATP-competitive inhibitor to a scaffold suitable for allosteric inhibition, hydrophobic
pocket targeting, and enhanced membrane permeability. We analyze the SAR governing the
C3, C5, and N1 positions, supported by validated synthetic protocols and quantitative biological
data.

Chemical Scaffold & Numbering System

The core structure is the indolin-2-one (oxindole) fused to a phenyl ring at the Nitrogen (N1)
position.

DOT Diagram 1: The 1-Phenyl-Indolin-2-One Scaffold &
SAR Map
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This diagram visualizes the core numbering and the functional impact of modifications at key
positions.
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e - Targets Hydrophobic Back-Pockets

SAR Effect:
Phe do One Positio - Benzylidene/Heteroaryl groups essential

ore Scaffold Primary Pharmacophore - Determines Target Selectivity (Kinase vs. Tubulin)
- E/Z Isomerism impacts potency

C5/C6 Positions SAR Effect:
(Electronic Tuning) > _EweG (F, Cl) enhances metabolic stability
- EDG (OMe) alters redox potential

Click to download full resolution via product page

Caption: SAR map detailing the functional consequences of modifications at N1, C3, and C5
positions of the indolin-2-one core.

Synthetic Strategies: Accessing the N-Aryl Core

Synthesizing 1-phenyl-indolin-2-one analogs requires efficient N-arylation of the oxindole
precursor. The traditional Buchwald-Hartwig amination can be used, but the Chan-Lam
coupling is preferred for its mild conditions and tolerance of functional groups, particularly when
installing complex aryl systems.

Protocol: Copper-Catalyzed Chan-Lam N-Arylation

Self-Validating Step: The color change of the copper catalyst (Blue Cu(ll) to Green/Brown)
often indicates active catalytic species formation.

Reagents:
¢ Indolin-2-one (1.0 equiv)

 Arylboronic acid (1.5 equiv)
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Cu(OAc)2 (0.1 — 0.2 equiv)

Pyridine (2.0 equiv) or EtsN

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Atmosphere: Open air (Oz balloon optional for speed)

Step-by-Step Workflow:

o Activation: Charge a round-bottom flask with Cu(OAc)z, arylboronic acid, and indolin-2-one.
e Solvation: Add DCM and stir to create a suspension.

o Base Addition: Add Pyridine dropwise. The solution typically turns deep blue/green.

e Reaction: Stir at room temperature for 12—24 hours under an air atmosphere. (Monitor via
TLC: 1-phenyl products are significantly less polar than N-H precursors).

o Workup: Quench with aqueous NHaCl to chelate copper (turns bright blue). Extract with
EtOAc.

 Purification: Silica gel chromatography (Hexane/EtOAc gradient).

DOT Diagram 2: Synthetic Workflow (Chan-Lam)
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Start: Indolin-2-one + Arylboronic Acid

Add Cu(OAc)2 (10-20 mol%) + Pyridine

:

Cu(ll) -> Cu(lll) Transmetallation
(Oxidative Coupling)

TLC Check:
Disappearance of polar N-H spot

Quench with NH4CI (aq)
(Remove Cu salts)

Product: 1-Phenyl-indolin-2-one

Click to download full resolution via product page

Caption: Step-by-step Chan-Lam coupling workflow for synthesizing N-phenyl indolin-2-one

derivatives.

Structure-Activity Relationship (SAR) Deep Dive
The N1-Phenyl "Switch"

The introduction of a phenyl group at N1 is the defining feature of this subclass.

¢ Loss of Hinge Binding: In classic inhibitors like Sunitinib, the N1-H forms a critical hydrogen
bond with the kinase hinge region (e.g., Glu917 in VEGFR2). Phenylation abolishes this

interaction.
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e Consequence: 1-Phenyl analogs often show reduced potency against classic Type | kinase
targets unless the inhibitor is designed to target allosteric sites (e.g., Aurora A allosteric
pocket) or non-kinase targets (e.g., Tubulin, Pks13).

o Permeability: The N-phenyl group significantly increases lipophilicity (CLogP +1.5 to +2.0),
improving passive diffusion across cell membranes, which is crucial for intracellular targets.

C3-Position: The Warhead

The C3 position is the primary vector for potency.

o Benzylidene Modification: Condensation with aldehydes creates a C3-benzylidene double
bond.

o E/Z Isomerism: The Z-isomer is typically thermodynamically stable and bioactive for
kinase pockets, stabilized by an intramolecular H-bond (in N-H analogs). In 1-phenyl
analogs, this H-bond is absent, leading to a mixture of E/Z isomers unless sterically
constrained.

e Heterocyclic Substitution: Replacing the benzylidene phenyl with a pyrrole or imidazole often
restores potency by providing alternative H-bond donors/acceptors (e.g., Sunitinib-like tails).

C5/C6-Position: Electronic Tuning

o Halogens (F, Cl): Substitution at C5 (para to N) blocks metabolic oxidation and improves
half-life.

o Electron Withdrawing Groups (EWG): C5-NO:2 or C5-SOzR often increase the acidity of the
C3-protons (in precursors), facilitating Knoevenagel condensations, and can enhance pi-
stacking interactions in the binding pocket.

Mechanism of Action: Allosteric vs. Orthosteric

Unlike their N-H counterparts, 1-phenyl-indolin-2-ones are increasingly recognized as allosteric
inhibitors.

Case Study: Aurora A Kinase Research indicates that (E)-3-benzylidene-1-phenylindolin-2-one
derivatives can bind to Allosteric Site 3 of Aurora A, avoiding the highly conserved ATP pocket.
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This confers higher selectivity, as the allosteric site is less conserved across the kinome than
the ATP hinge.

DOT Diagram 3: Signaling Pathway & Inhibition Mode
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Caption: Mechanism of action showing allosteric inhibition of Aurora A kinase leading to cell
cycle arrest.
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Quantitative Data Summary

The following table summarizes the cytotoxic potency (IC50) of key 1-phenyl-indolin-2-one
analogs against representative cancer cell lines. Note the impact of C3-substitution on activity.

N1- C3-

Compoun . . Target/Ce Mechanis
Substitue  Substitue . IC50 (pM) Ref
dID Il Line m
nt nt
4-OH-
_ Aurora A _
AK34 Phenyl Benzyliden ] 1.68 Allosteric [1]
Kinase
e
4-Cl-
) HepG2 )
Cmpd 9 Phenyl Benzyliden ) 2.53 Cytotoxic [2]
(Liver)
e
4-Cl-
] MCF-7 )
Cmpd 20 Phenyl Benzyliden 5.28 Cytotoxic [2]
(Breast)
e
. 5-F-Indol-
Sunitinib H (Control) oyl VEGFR2 0.01 ATP-Comp  [3]
-y

Interpretation: The 1-phenyl analogs (AK34, Cmpd 9) exhibit micromolar potency, which is
lower than the nanomolar potency of the optimized N-H drug Sunitinib. This supports the
hypothesis that 1-phenyl analogs are better suited as hits for novel allosteric sites or
phenotypic screens rather than direct replacements for hinge-binding Type | inhibitors.

Experimental Protocol: Biological Assay (IC50)
Objective: Determine the IC50 of a 1-phenyl-indolin-2-one analog against MCF-7 cells.

o Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS.
Incubate for 24h at 37°C/5% CO:-.

¢ Treatment: Dissolve the 1-phenyl analog in DMSO (Stock 10 mM). Prepare serial dilutions
(0.1 puM to 100 puM) in culture medium. Add to wells (Final DMSO < 0.5%).
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¢ Incubation: Incubate for 48 or 72 hours.

e Detection (MTT Assay):

[¢]

Add 20 pL MTT solution (5 mg/mL in PBS) to each well.

Incubate 4h at 37°C.

[¢]

[e]

Remove media carefully.

o

Add 150 pL DMSO to solubilize formazan crystals.

e Analysis: Read absorbance at 570 nm. Calculate % viability relative to DMSO control. Plot
dose-response curve to derive 1C50.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indolin-2-one-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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